molecular formula C16H23NO3Si B1323341 4-(tert-Butyldimethylsilanyloxy)-1H-indole-6-carboxylic acid methyl ester CAS No. 885266-75-1

4-(tert-Butyldimethylsilanyloxy)-1H-indole-6-carboxylic acid methyl ester

Cat. No.: B1323341
CAS No.: 885266-75-1
M. Wt: 305.44 g/mol
InChI Key: RRDXCFVOLHXJMG-UHFFFAOYSA-N
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Description

4-(tert-Butyldimethylsilanyloxy)-1H-indole-6-carboxylic acid methyl ester is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of a tert-butyldimethylsilyl (TBS) protecting group attached to the oxygen atom, which enhances its stability and reactivity in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyldimethylsilanyloxy)-1H-indole-6-carboxylic acid methyl ester typically involves multiple steps, starting from commercially available 4-bromo-1H-indole. The synthetic route includes the following key steps :

    Vilsmeier Formylation: 4-bromo-1H-indole is subjected to Vilsmeier formylation to introduce a formyl group at the 3-position, yielding 3-formyl-4-bromo-1H-indole.

    N-Boc Protection: The formyl group is then protected by converting it to an N-Boc derivative.

    Reduction: The aldehyde group is reduced to an alcohol using sodium borohydride in methanol.

    Silylation: The alcoholic hydroxy group is protected by treatment with tert-butyldimethylsilyl chloride in methylene chloride in the presence of imidazole, forming the TBS-protected intermediate.

    Formylation: A formyl group is introduced at the 4-position using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at -78°C.

    Horner-Wadsworth-Emmons Olefination:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyldimethylsilanyloxy)-1H-indole-6-carboxylic acid methyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the indole ring.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution Reagents: Halogenating agents, organometallic reagents, and electrophiles such as alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(tert-Butyldimethylsilanyloxy)-1H-indole-6-carboxylic acid methyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(tert-Butyldimethylsilanyloxy)-1H-indole-6-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The TBS protecting group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The indole core structure interacts with biological targets, such as enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(tert-Butyldimethylsilanyloxy)-1H-indole-6-carboxylic acid methyl ester include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the TBS protecting group and the indole core. These features confer enhanced stability and reactivity, making it a valuable intermediate in the synthesis of complex organic molecules and biologically active compounds.

Properties

IUPAC Name

methyl 4-[tert-butyl(dimethyl)silyl]oxy-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3Si/c1-16(2,3)21(5,6)20-14-10-11(15(18)19-4)9-13-12(14)7-8-17-13/h7-10,17H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDXCFVOLHXJMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=CC2=C1C=CN2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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